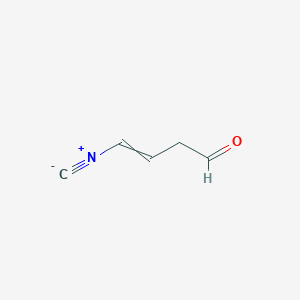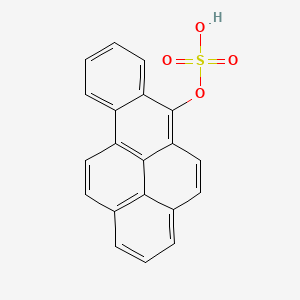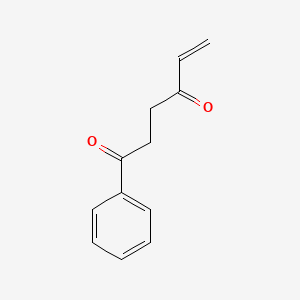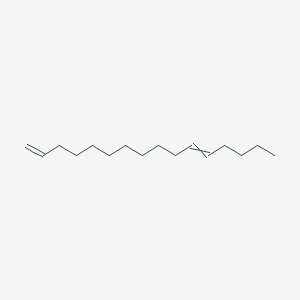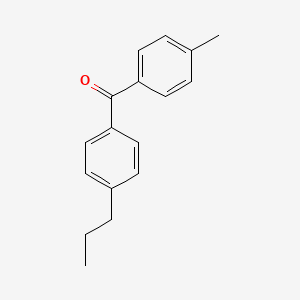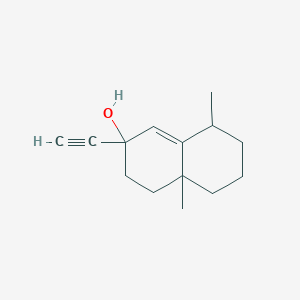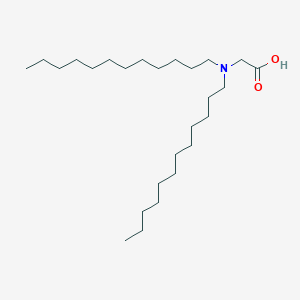
Glycine, N,N-didodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N-didodecyl- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of two dodecyl (C12H25) groups attached to the nitrogen atoms of glycine. It is primarily used in specialized chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-didodecyl- typically involves the reaction of glycine with dodecylamine. The process can be summarized as follows:
Starting Materials: Glycine and dodecylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of Glycine, N,N-didodecyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix glycine and dodecylamine under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Glycine, N,N-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dodecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and glycine derivatives.
Reduction: Formation of primary amines and glycine.
Substitution: Formation of new alkyl or aryl derivatives of glycine.
Aplicaciones Científicas De Investigación
Glycine, N,N-didodecyl- has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Glycine, N,N-didodecyl- involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of hydrophobic drugs across cell membranes.
Molecular Targets and Pathways:
Cell Membranes: Integration into lipid bilayers.
Transport Proteins: Interaction with membrane transport proteins to facilitate drug delivery.
Comparación Con Compuestos Similares
Glycine, N,N-didodecyl- can be compared with other similar compounds such as:
N,N-Dimethylglycine: A simpler derivative of glycine with two methyl groups.
N,N-Dioctylglycine: Similar structure but with octyl groups instead of dodecyl groups.
N,N-Didodecylalanine: Similar to Glycine, N,N-didodecyl- but derived from alanine instead of glycine.
Uniqueness: Glycine, N,N-didodecyl- is unique due to its longer dodecyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties.
Propiedades
Número CAS |
65527-68-6 |
|---|---|
Fórmula molecular |
C26H53NO2 |
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
2-(didodecylamino)acetic acid |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26(28)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,29) |
Clave InChI |
MVYRCGLBWXZUFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


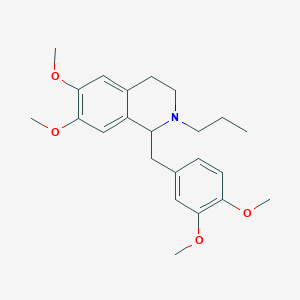

![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

